molecular formula C11H7F3O2S B233515 15-O-Desmethylascomycin CAS No. 141170-83-4

15-O-Desmethylascomycin

Cat. No.: B233515
CAS No.: 141170-83-4
M. Wt: 778 g/mol
InChI Key: GORPFHTVXJBJQH-XJYRRQLNSA-N
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Description

15-O-Desmethylascomycin is a derivative of ascomycin, a macrolide immunosuppressant. This compound is known for its structural similarity to tacrolimus, another potent immunosuppressant. This compound has been studied for its potential therapeutic applications, particularly in the field of immunosuppression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-O-Desmethylascomycin involves the selective demethylation of ascomycin. This process typically requires the use of specific demethylating agents under controlled conditions to ensure the selective removal of the methyl group at the 15th position without affecting other parts of the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 15-O-Desmethylascomycin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Mechanism of Action

15-O-Desmethylascomycin exerts its effects by binding to specific intracellular proteins known as immunophilins. This binding inhibits the activity of calcineurin, a phosphatase enzyme, thereby preventing the activation of T-cells. This mechanism is similar to that of tacrolimus, making this compound a potent immunosuppressant .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective demethylation at the 15th position, which imparts distinct chemical and biological properties compared to its parent compound and other derivatives. This selective modification can influence its binding affinity to immunophilins and its overall immunosuppressive activity .

Properties

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14,23-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-25-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-34(47)38-36(53-8)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORPFHTVXJBJQH-XJYRRQLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)O)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861339
Record name 15-O-Desmethylascomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141170-83-4
Record name 15-O-Desmethylascomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141170834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-O-Desmethylascomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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